molecular formula C9H15ClN4O B13626210 3-(4-Chloro-5-methyl-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)propanamide

3-(4-Chloro-5-methyl-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)propanamide

Cat. No.: B13626210
M. Wt: 230.69 g/mol
InChI Key: AIVXIQRXGPEROL-UHFFFAOYSA-N
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Description

3-(4-Chloro-5-methyl-1H-pyrazol-1-yl)-2-methyl-2-(methylamino)propanamide is a pyrazole-derived compound characterized by a 1H-pyrazole core substituted with a chloro group at position 4, a methyl group at position 5, and a branched propanamide side chain containing methyl and methylamino groups.

Properties

Molecular Formula

C9H15ClN4O

Molecular Weight

230.69 g/mol

IUPAC Name

3-(4-chloro-5-methylpyrazol-1-yl)-2-methyl-2-(methylamino)propanamide

InChI

InChI=1S/C9H15ClN4O/c1-6-7(10)4-13-14(6)5-9(2,12-3)8(11)15/h4,12H,5H2,1-3H3,(H2,11,15)

InChI Key

AIVXIQRXGPEROL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1CC(C)(C(=O)N)NC)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 3-(4-Chloro-5-methyl-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)propanamide typically involves the following steps:

Industrial production methods may involve optimization of these synthetic routes to improve yield and purity, as well as the use of large-scale reactors and purification techniques.

Chemical Reactions Analysis

3-(4-Chloro-5-methyl-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)propanamide can undergo various chemical reactions, including:

Scientific Research Applications

3-(4-Chloro-5-methyl-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)propanamide has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-(4-Chloro-5-methyl-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways and molecular targets involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole Carboxamide Derivatives ()

Compounds 3a–3p from Molecules (2015) share a pyrazole-carboxamide backbone but differ in substituents on the aryl rings and pyrazole core. Key comparisons include:

Compound Substituents (Pyrazole/Amide) Yield (%) Melting Point (°C) Molecular Formula Key Spectral Data (¹H-NMR δ, ppm)
3a Phenyl, phenyl 68 133–135 C21H15ClN6O 8.12 (s, 1H), 7.61–7.43 (m, 10H)
3b 4-Cl-phenyl, phenyl 68 171–172 C21H14Cl2N6O 8.12 (s, 1H), 7.55–7.43 (m, 9H)
3c p-Tolyl, phenyl 62 123–125 C22H17ClN6O 8.12 (s, 1H), 2.42 (s, 3H)
3d 4-F-phenyl, phenyl 71 181–183 C21H14ClFN6O 7.51–7.21 (m, 9H)

Key Observations :

  • Substituent Effects : Electron-withdrawing groups (e.g., Cl in 3b ) increase melting points compared to electron-donating groups (e.g., methyl in 3c ), suggesting stronger intermolecular interactions .
  • Synthesis : All derivatives were synthesized via EDCI/HOBt-mediated coupling, indicating that the target compound might follow a similar route for amide bond formation .
  • Bioactivity Inference: While bioactivity data are absent, the presence of cyano and chloro groups in 3a–3p correlates with enhanced metabolic stability in drug-like molecules .
Pyrazoline Derivatives ()

The pyrazoline analog 1-{3-(4-Chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl}propan-1-one features a saturated pyrazoline ring, contrasting with the unsaturated pyrazole core of the target compound.

Feature Target Compound Pyrazoline Derivative ()
Core Structure Unsaturated pyrazole Saturated pyrazoline
Substituents 4-Cl, 5-Me, methylamino 4-Cl-phenyl, isopropylphenyl
Biological Role Not reported Antitumor, antimicrobial

Key Observations :

  • Conformational Flexibility : The pyrazoline’s saturated ring may enhance binding to flexible enzyme pockets, whereas the rigid pyrazole core in the target compound could favor selectivity for structured targets .
  • Activity Trends : Pyrazoline derivatives exhibit broad bioactivity (e.g., antitumor), suggesting that the target compound’s pyrazole scaffold could be optimized for similar applications .
Methylamino-Containing Compounds ()

Aldicarb (Propanal, 2-methyl-2-(methylthio)-, O-[(methylamino)carbonyl]oxime), a carbamate pesticide, shares a methylamino group with the target compound but differs in core structure (oxime vs. pyrazole).

Feature Target Compound Aldicarb ()
Core Structure Pyrazole-propanamide Oxime carbamate
Toxicity Not reported High (neurotoxic)
Functional Groups Methylamino, chloro, methyl Methylthio, oxime, methylamino

Key Observations :

  • Toxicity Risk: Aldicarb’s methylamino group contributes to its acetylcholinesterase inhibition. The target compound’s methylamino moiety warrants toxicity profiling to assess similar risks .
  • Structural Divergence : The pyrazole-propanamide backbone may reduce off-target effects compared to Aldicarb’s carbamate structure, which is prone to hydrolysis .

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